molecular formula C7H10O B13078157 (2S)-2-Ethynyloxane

(2S)-2-Ethynyloxane

Cat. No.: B13078157
M. Wt: 110.15 g/mol
InChI Key: ZKTKNSXLODIMFZ-SSDOTTSWSA-N
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Description

(2S)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Ethynyloxane typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the use of a palladium-catalyzed coupling reaction between an oxane derivative and an ethynylating agent. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Ethynyloxane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group into an ethyl group.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

(2S)-2-Ethynyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Ethynyloxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Ethynylpyrrolidine
  • (2S)-2-Ethynylpiperidine
  • (2S)-2-Ethynylmorpholine

Uniqueness

(2S)-2-Ethynyloxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2S)-2-ethynyloxane

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m1/s1

InChI Key

ZKTKNSXLODIMFZ-SSDOTTSWSA-N

Isomeric SMILES

C#C[C@@H]1CCCCO1

Canonical SMILES

C#CC1CCCCO1

Origin of Product

United States

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